Fmoc-3,4-dehydro-L-proline
Overview
Description
Fmoc-3,4-dehydro-L-proline is a chemical compound with the molecular formula C20H17NO4 . It is used as an intermediary in the synthesis of peptides within the biomedical sector . The compound appears as a white to off-white powder .
Synthesis Analysis
This compound is synthesized by standard solid-phase peptide synthesis to incorporate Fmoc-hydroxyproline . This process is known as proline editing, which allows for the synthesis of peptides with stereospecifically modified proline residues .Molecular Structure Analysis
The molecular weight of this compound is 335.4 g/mol . Its structure includes a peptide synthesis functional group known as Fmoc .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 335.4 g/mol . The compound appears as a white to off-white powder and should be stored at 0-8°C .Scientific Research Applications
Photoproline Synthesis and Application : Photoproline, a derivative of L-proline, has been synthesized for use in creating peptide-based photoaffinity probes. Fmoc-L-photoproline was used in the synthesis of a cyclic peptidomimetic antibiotic, demonstrating its incorporation into synthetic peptides using solid-phase Fmoc chemistry (Meijden & Robinson, 2010).
Development of Fluorinated Peptides : N-Fmoc-4-fluoro-L-proline methyl ester was prepared for both solid and solution phase peptide synthesis. This compound was utilized in the synthesis of several fluoropeptides, although they did not show significant anti-protease or anti-HIV activity (Tran et al., 1997).
Synthesis of Aminomethano Proline Derivatives : An improved synthesis of 3,4-(aminomethano)proline and its incorporation into small oligopeptides has been developed. The synthesized Fmoc/Boc-protected 3,4-(aminomethano)proline derivatives were employed in solid-phase peptide synthesis with the Fmoc strategy (Brackmann et al., 2006).
Nano-Organocatalyst Synthesis : L-Proline functionalized superparamagnetic iron oxide nanoparticles, modified with Boc-l-Proline and Fmoc-l-Proline, were developed as enantioselective organocatalysts. This approach demonstrates the potential of Fmoc-l-Proline in the field of nanotechnology (Nehlig et al., 2013).
Synthesis of Fluorinated and Difluoroprolines : Practical synthesis of Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline was accomplished, highlighting the versatility of Fmoc protection in classical peptide synthesis (Demange et al., 1998).
Enantioselective Stationary Phases Improvement : Research on proline enantioselective stationary phases revealed that replacing the Fmoc group with other groups like trimethylacetyl can significantly enhance enantioselectivity. This has implications for chromatography and pharmaceutical analysis (Huang et al., 2006).
Future Directions
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALUMAMYGOBVTF-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474519 | |
Record name | Fmoc-3,4-dehydroPro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135837-63-7 | |
Record name | Fmoc-3,4-dehydroPro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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